Acid Red 289

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

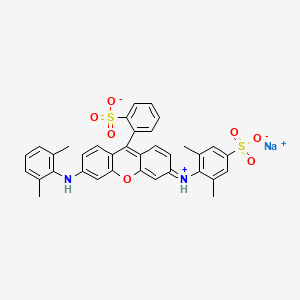

Acid Red 289 is an organic dye known for its vibrant red color. It is widely used in various industries, including textiles and ink-jet printing. The compound is characterized by its solubility in water and its ability to produce a bright red hue when dissolved. Its molecular formula is C35H29N2NaO7S2, and it has a molecular weight of 676.73 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acid Red 289 is synthesized through the condensation of 2-formylbenzenesulfonic acid and 2,6-dimethyl-3′-hydroxydiphenylamine in the presence of sulfuric acid. This reaction is followed by three dehydrogenation oxidation steps using ferric chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: Acid Red 289 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the dye’s structure, affecting its solubility and color.

Common Reagents and Conditions:

Oxidation: Ferric chloride is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium dithionite can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties and applications .

Applications De Recherche Scientifique

Acid Red 289 has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques.

Biology: The dye is employed in staining procedures to visualize cellular components.

Medicine: It is used in diagnostic assays and as a marker in various medical tests.

Industry: this compound is used in the textile industry for dyeing fabrics and in the production of ink-jet inks

Mécanisme D'action

The mechanism of action of Acid Red 289 involves its binding to target molecules and subsequent emission of light upon excitation by a specific wavelength. This emitted light is captured and used for visualizing the target molecule. The dye’s ability to bind to specific molecules and emit light makes it a valuable tool in various analytical and diagnostic applications .

Comparaison Avec Des Composés Similaires

- Acid Red 66

- Acid Red 87

- Acid Red 60

- Acid Red 88

- Acid Red 73

Comparison: Acid Red 289 is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Compared to other similar compounds, this compound offers superior stability and brightness, making it a preferred choice in many applications .

Activité Biologique

Acid Red 289, a synthetic dye belonging to the xanthene family, is primarily used in various industrial applications due to its vibrant red color and water solubility. However, its biological activity has garnered attention in scientific research, particularly for its potential applications in cellular imaging and biomolecular interactions. This article delves into the biological properties of this compound, exploring its mechanisms of action, applications in research, and implications for health and environmental safety.

- Chemical Name : this compound

- CAS Number : 12220-28-9

- Color Index : 45110

- Appearance : Deep red powder

- Solubility : Water-soluble

- pH Stability : Effective across a pH range of 1-13

This compound exhibits several biological activities due to its ability to bind selectively to biomolecules such as proteins and DNA. This property is crucial for various research applications:

- Fluorescent Labeling : The dye emits light upon excitation, allowing visualization of target molecules under fluorescence microscopy. This technique is essential for studying protein trafficking, localization, and interactions within cells.

- DNA Detection : this compound binds to double-stranded DNA, facilitating the study of DNA structure and organization within the nucleus. This application is valuable for understanding gene expression patterns and cellular responses to different stimuli .

- Biomarker Identification : The dye's selective binding can help identify potential biomarkers associated with specific diseases by comparing binding patterns in healthy versus diseased cells.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Cellular Imaging : Researchers have utilized this compound for tracking protein movement within cells and monitoring changes in protein expression levels during various cellular states. This capability enhances our understanding of cellular dynamics and disease mechanisms.

- Toxicity Studies : While this compound is widely used in industrial applications, its cytotoxic effects have been evaluated in various cell lines. For instance, studies on therapy-resistant neuroblastoma cells demonstrated that certain concentrations of this compound could induce apoptosis, suggesting potential therapeutic applications .

- Environmental Impact : The dye's persistence and degradation in the environment are critical considerations. Research into its biodegradability indicates the need for further studies to assess its ecological safety and potential health risks associated with exposure .

Case Study 1: Protein Localization Studies

In a study aimed at understanding protein localization in cancer cells, researchers employed this compound to label specific proteins involved in cell signaling pathways. The results demonstrated that the dye effectively highlighted changes in protein distribution under different treatment conditions, providing insights into cancer cell biology.

Case Study 2: DNA Interaction Analysis

Another investigation focused on the interaction between this compound and DNA. The study revealed that the dye not only binds to DNA but also influences its structural conformation, potentially affecting gene expression regulation. This finding underscores the importance of evaluating the implications of such interactions in therapeutic contexts.

Data Table: Biological Activities of this compound

Propriétés

Numéro CAS |

12220-28-9 |

|---|---|

Formule moléculaire |

C35H29N2NaO7S2 |

Poids moléculaire |

676.7 g/mol |

Nom IUPAC |

sodium;3-[[6-(2,6-dimethylphenyl)azaniumylidene-9-(2-sulfonatophenyl)xanthen-3-yl]amino]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C35H30N2O7S2.Na/c1-20-8-7-9-21(2)34(20)36-24-13-15-26-29(18-24)44-30-19-25(37-35-22(3)12-17-31(23(35)4)45(38,39)40)14-16-27(30)33(26)28-10-5-6-11-32(28)46(41,42)43;/h5-19,37H,1-4H3,(H,38,39,40)(H,41,42,43);/q;+1/p-1 |

Clé InChI |

MLYDRRZQNRGWEQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC1=C(C(=CC=C1)C)[NH+]=C2C=CC3=C(C4=C(C=C(C=C4)NC5=C(C=CC(=C5C)S(=O)(=O)[O-])C)OC3=C2)C6=CC=CC=C6S(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Q1: What are the lightfastness properties of Acid Red 289 and how do they compare to other dyes used in inkjet printing?

A1: this compound, a rhodanine-type dye, exhibits lower lightfastness compared to azo dyes and copper phthalocyanines. [] This means that inks containing this compound are more prone to fading when exposed to light. Research has shown that light exposure can cause a shift in the chromoticity coordinates of this compound towards the achromatic region, indicating fading. [] In contrast, copper phthalocyanines, often used in cyan inks, demonstrate good light resistance due to their macrocyclic metal complex structure. []

Q2: Does the presence of this compound in printing ink affect the paper strength during aging?

A2: Yes, inkjet inks containing this compound can impact paper strength during both thermal and light-induced aging. [] Studies indicate that inkjet printing, in general, can reduce paper strength, with the extent of reduction depending on factors like paper quality, printer type, and ink composition. [] Light-induced aging, in particular, leads to significant strength losses in papers printed with inks containing this compound. [] This degradation is attributed to the interaction between light and the dye molecules, resulting in their partial decomposition. []

Q3: What is the composition of the red printing ink specifically designed for wash label printing, and what are its advantages?

A3: The red printing ink formulated for wash label printing comprises several components, including 0.8% C.I. Acid Red 52, 0.7% C.I. This compound, 16-19% diethylene glycol, 6-9% triethylene glycol monobutyl ether, 0.4-0.5% surfactant, and the remaining percentage being deionized water. [] This specific formulation results in high-quality printing on wash labels, minimizing issues like bleeding and burring. [] Moreover, the printed patterns exhibit good fastness to rubbing and possess a certain degree of lightfastness. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.